5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid
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Overview
Description
5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including carboxylic acid, methyl, chloro, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid involves multiple steps. The starting materials typically include 3-methylsalicylic acid and 2-chloro-4-(dimethylamino)benzaldehyde. The reaction proceeds through a series of condensation and cyclization reactions under controlled conditions. Common reagents used in the synthesis include strong acids or bases, organic solvents, and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chloro and dimethylamino groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures, such as benzoic acid derivatives, share some chemical properties and reactivity.
Salicylic acid derivatives: These compounds have similar functional groups and can undergo similar chemical reactions.
Uniqueness
What sets 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
93964-61-5 |
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Molecular Formula |
C25H22ClNO6 |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[2-chloro-4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C25H22ClNO6/c1-12-7-14(9-18(22(12)28)24(30)31)21(17-6-5-16(27(3)4)11-20(17)26)15-8-13(2)23(29)19(10-15)25(32)33/h5-11,28H,1-4H3,(H,30,31)(H,32,33)/b21-15+ |
InChI Key |
AAMZDEGBAPMQAP-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C(=O)O)/C(=C\2/C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=C(C=C3)N(C)C)Cl |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=C(C=C3)N(C)C)Cl |
Origin of Product |
United States |
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